ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with methoxymethylamine under acidic conditions to form the intermediate, which then undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-carbinol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
2-(methoxymethyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(hydroxymethyl)-1H-pyrrole-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 2-(methoxymethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(11)7-4-5-10-8(7)6-12-2/h4-5,10H,3,6H2,1-2H3 |
InChI Key |
ZKPFNBJUJBWKID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.